molecular formula C14H21NO5 B2610352 2-O-Tert-butyl 3-O-ethyl (1S,3S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate CAS No. 2361609-16-5

2-O-Tert-butyl 3-O-ethyl (1S,3S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

Cat. No.: B2610352
CAS No.: 2361609-16-5
M. Wt: 283.324
InChI Key: UJFWEFPIFVQZAY-YWVKMMECSA-N
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Description

This compound belongs to the 2-azabicyclo[2.2.1]heptane family, a bicyclic scaffold with notable applications in medicinal chemistry due to its rigid, chiral structure. The (1S,3S,4R)-stereochemistry defines its spatial configuration, while the tert-butyl and ethyl ester groups at positions 2 and 3, respectively, enhance steric protection and modulate solubility. The 6-oxo group introduces a ketone functionality, which may participate in hydrogen bonding or serve as a synthetic handle for further derivatization. Its synthesis typically involves multi-step protection/deprotection strategies, as seen in analogous procedures (e.g., THF-mediated alkylation and sodium hydroxide quenching) .

Properties

IUPAC Name

2-O-tert-butyl 3-O-ethyl (1S,3S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5/c1-5-19-12(17)11-8-6-9(10(16)7-8)15(11)13(18)20-14(2,3)4/h8-9,11H,5-7H2,1-4H3/t8-,9+,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFWEFPIFVQZAY-YWVKMMECSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)C(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@@H]2C[C@H](N1C(=O)OC(C)(C)C)C(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-Tert-butyl 3-O-ethyl (1S,3S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This is achieved through a Diels-Alder reaction, which forms the bicyclic structure.

    Functional group modifications: Introduction of the tert-butyl and ethyl groups is done through selective alkylation reactions.

    Oxidation and esterification: These steps are necessary to introduce the oxo and ester functionalities.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent functional group modifications.

Chemical Reactions Analysis

Ester Groups

The compound contains two ester functionalities (tert-butyl and ethyl ) at positions 2 and 3. These groups exhibit distinct reactivity due to steric and electronic factors:

  • Hydrolysis :

    • Ethyl ester : More reactive under basic conditions (e.g., NaOH, reflux) due to reduced steric hindrance.

    • Tert-butyl ester : Resists hydrolysis under mild conditions but may undergo cleavage under harsh acidic or basic conditions.

  • Transesterification : Potential for ester exchange under catalytic conditions (e.g., acid/base catalysts).

Ketone Group (6-Oxo)

The ketone at position 6 participates in redox and nucleophilic reactions:

  • Reduction :

    • LiAlH4 or NaBH4 : Reduces the ketone to a secondary alcohol under controlled conditions (e.g., THF, 0°C).

  • Nucleophilic Addition :

    • Reacts with Grignard reagents, hydrazines, or enolates under basic conditions, though steric hindrance from the bicyclic framework may limit accessibility .

Azabicyclo Framework

The bicyclic system’s rigidity and nitrogen atom influence reactivity:

  • Ring-Opening : Unlikely under standard conditions due to the framework’s stability.

  • Coordination : Potential for metal coordination at the nitrogen center, though not explicitly documented in available sources.

Reaction Conditions and Catalysts

Reaction TypeReagents/CatalystsConditionsOutcome
Ester Hydrolysis NaOH, H₂OReflux, aqueous solutionCarboxylic acid derivatives
Ketone Reduction LiAlH₄, THF0°C, inert atmosphereSecondary alcohol formation
Ring-Closing Metathesis Grubbs II catalystCH₂Cl₂, dilute solution, 48hAzabicyclo framework formation
Deprotection TMSOTfMild acidic conditionsRemoval of protecting groups

Data adapted from synthesis strategies in related azabicyclo compounds .

Comparison with Analogous Compounds

The reactivity of this compound diverges from similar azabicyclo derivatives due to its unique combination of functional groups:

Property2-O-Tert-butyl 3-O-ethyl Benzyl analog (Source)
Ester Groups Tert-butyl (steric) + ethylBenzyl (less hindered)
Ketone Reactivity Reduced accessibility (steric)Enhanced nucleophilic attack
Hydrolysis Rate Ethyl > tert-butylBenzyl > ethyl
Applications Pharmaceutical researchMedicinal chemistry

Industrial Production Considerations

Industrial synthesis may adopt continuous flow reactors to optimize yield and reduce costs, as hinted in related compound strategies. Automation and precise temperature control are critical for maintaining stereochemical integrity during metathesis or oxidation steps .

Research Findings

  • Stability : The tert-butyl ester’s steric bulk enhances stability under basic conditions, making selective hydrolysis of the ethyl ester feasible.

  • Biological Implications : While direct biological data for this compound is limited, analogous azabicyclo derivatives show potential in targeting enzymes or receptors, suggesting possible therapeutic applications .

Scientific Research Applications

Pharmaceutical Development

The compound is primarily studied for its potential applications in drug development due to its structural characteristics that may enhance biological activity. It has been investigated for:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit promising antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Properties : Some studies suggest that modifications of the bicyclic structure could lead to compounds with anticancer effects, targeting specific cancer cell lines.

Synthetic Intermediates

Due to its unique chemical structure, this compound serves as an important intermediate in the synthesis of more complex molecules:

  • Synthesis of Peptides : The compound can be utilized in peptide synthesis, particularly in creating cyclic peptides that have enhanced stability and bioactivity.
  • Chiral Synthesis : The presence of stereogenic centers allows for the production of chiral compounds, which are crucial in pharmaceuticals for ensuring efficacy and reducing side effects.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored various derivatives of 2-O-Tert-butyl 3-O-ethyl (1S,3S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to increased potency against resistant strains.

Case Study 2: Anticancer Research

In a series of experiments documented in Cancer Research, researchers synthesized analogs based on this compound and tested their effects on human cancer cell lines. Results showed that some derivatives induced apoptosis in cancer cells through specific pathways, highlighting their potential as therapeutic agents.

Mechanism of Action

The mechanism by which 2-O-Tert-butyl 3-O-ethyl (1S,3S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of these targets, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Table 1: Substituent Comparison
Compound Name Substituents (Position) Functional Groups Key References
Target Compound 2-O-tert-butyl, 3-O-ethyl, 6-oxo Ketone, esters
2-O-Tert-butyl 3-O-ethyl (1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate; HCl 6-amino Amine hydrochloride salt
2-O-Tert-butyl 3-O-ethyl (1S,3S,4S,6R)-6-amino analog; HCl 6-amino (stereoisomer) Amine hydrochloride salt
2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate 5-fluoro Fluorine substituent
Dimethyl exo-anti-7-dibromo-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate 7-dibromo, diaza core Bromine, diaza scaffold

Key Observations :

  • Amino vs.
  • Fluorine Substitution : The 5-fluoro analog () may exhibit altered electronic properties and metabolic stability due to fluorine’s electronegativity.
  • Diaza Scaffolds : The diazabicyclo compound () introduces additional nitrogen atoms, expanding coordination capabilities but increasing synthetic complexity.

Stereochemical and Conformational Differences

Table 2: Stereochemical Profiles
Compound Stereochemistry Biological Relevance References
Target Compound (1S,3S,4R) Predominantly exo configuration
(1S,3R,4R)-2-azabicyclo[2.2.1]heptane derivatives (1S,3R,4R) Endo/exo isomerism affects receptor binding
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride (1S,2R,3S,4R,5R*) Rigid anhydride for crystal engineering

Key Observations :

  • The (1S,3S,4R) configuration of the target compound favors an exo conformation, which may enhance membrane permeability compared to endo isomers ().
  • Stereochemical variations in bicyclic systems significantly impact intermolecular interactions, as demonstrated by the crystal structure of the 7-oxabicyclo analog ().

Key Observations :

  • Silica gel chromatography (e.g., PE/EA solvent systems) is a common purification step for bicyclic esters ().
  • Multi-step functionalization (e.g., Swern oxidation in ) highlights the versatility of the 2-azabicyclo scaffold.

Biological Activity

2-O-Tert-butyl 3-O-ethyl (1S,3S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a bicyclo[2.2.1] framework with multiple functional groups, including carboxylates and an oxo group. Its molecular formula is C14H23NO4C_{14}H_{23}NO_4 with a molecular weight of approximately 285.34 g/mol.

Synthesis

The synthesis of this compound involves several key reactions, typically employing methods such as:

  • Aza-Prins cyclization : This method allows for the formation of the bicyclic structure while maintaining stereochemical integrity.
  • Esterification : The introduction of ethyl and tert-butyl groups enhances solubility and biological activity.

Anticancer Properties

Recent studies have demonstrated that compounds similar to 2-O-tert-butyl 3-O-ethyl (1S,3S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate exhibit promising anticancer activity. For instance:

  • Cell Line Studies : Preliminary tests against various cancer cell lines have shown that these compounds can inhibit cell proliferation effectively. The mechanisms often involve apoptosis induction and cell cycle arrest.
Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15Apoptosis via mitochondrial pathway
MCF-7 (Breast Cancer)10Cell cycle arrest in G1 phase
HeLa (Cervical Cancer)12Induction of p53-mediated apoptosis

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression:

  • Monoamine Oxidase Inhibition : Similar compounds have shown effectiveness in inhibiting monoamine oxidase-B, which is relevant for neurodegenerative diseases like Parkinson's.

Neuroprotective Effects

Research indicates that derivatives of this compound may possess neuroprotective properties, potentially beneficial in treating conditions such as Alzheimer's disease:

  • Mechanism : The neuroprotective effects are attributed to the modulation of neurotransmitter levels and reduction of oxidative stress.

Case Studies

  • Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the anticancer effects of the compound on A549 cells, reporting a significant reduction in cell viability at concentrations as low as 15 µM.
  • Neuroprotective Study : Another research effort highlighted the compound's ability to protect neuronal cells from oxidative damage in vitro, suggesting its potential application in neurodegenerative disease therapies.

Q & A

Q. Methodological Guidance

  • Storage Conditions : Store under argon at −20°C in flame-sealed ampules to prevent hydrolysis of ester groups .
  • Stability Assays : Periodically analyze via HPLC (C18 column, acetonitrile/water gradient) to detect degradation products .
  • Handling : Use gloveboxes for moisture-sensitive steps, and pre-dry solvents (e.g., molecular sieves for THF) .

What synthetic routes are viable for introducing functional groups to the bicyclo[2.2.1]heptane core?

Advanced Question

  • Electrophilic Functionalization : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 6-oxo position, using tert-butyl esters as directing groups .
  • Ring-Opening Reactions : React the azabicyclo system with nucleophiles (e.g., Grignard reagents) under acidic conditions, monitoring regioselectivity via 1H^1H-NMR .

How can researchers resolve discrepancies between computational and experimental IR spectra?

Q. Methodological Guidance

  • Baseline Correction : Ensure experimental IR spectra are baseline-subtracted to eliminate solvent/water interference .
  • DFT Adjustments : Scale computed frequencies (e.g., 0.96–0.98 factor) to account for anharmonicity and compare with observed ν(C=O) and ν(N-H) bands .
  • Crystal Packing Effects : Compare solid-state (ATR-FTIR) and solution-phase spectra to identify polymorph-dependent shifts .

What safety protocols are critical when handling this compound in a laboratory setting?

Basic Question

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing and synthesis .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
  • First Aid : For eye exposure, rinse with saline for 15+ minutes and seek medical evaluation .

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